DPA-713

Vue d'ensemble

Description

L'analogue 1 d'acétamide de pyrazolopyrimidine est un composé hétérocyclique qui appartient à la famille des pyrazolopyrimidines. Ces composés sont connus pour leurs activités biologiques diverses et ont été largement étudiés pour leurs applications thérapeutiques potentielles. L'analogue 1 d'acétamide de pyrazolopyrimidine, en particulier, s'est montré prometteur dans divers domaines de la recherche scientifique en raison de sa structure chimique et de ses propriétés uniques.

Applications De Recherche Scientifique

Pyrazolopyrimidine acetamide analog 1 has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory activities.

Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse de l'analogue 1 d'acétamide de pyrazolopyrimidine implique généralement la réaction d'un dérivé de pyrazole avec un dérivé de pyrimidine dans des conditions spécifiques. Une méthode courante implique la condensation de 2-aminopyrazole avec un aldéhyde ou une cétone approprié pour former le noyau pyrazolopyrimidine. Cet intermédiaire est ensuite réagi avec l'anhydride acétique pour introduire le groupe acétamide. Les conditions réactionnelles incluent souvent l'utilisation d'une base comme l'hydroxyde de sodium ou le carbonate de potassium et un solvant comme l'éthanol ou le diméthylformamide .

Méthodes de production industrielle : La production industrielle de l'analogue 1 d'acétamide de pyrazolopyrimidine suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour garantir un rendement et une pureté élevés. Les réacteurs à écoulement continu et les plates-formes de synthèse automatisées sont souvent utilisés pour améliorer l'efficacité et la capacité de mise à l'échelle .

Analyse Des Réactions Chimiques

Types de réactions : L'analogue 1 d'acétamide de pyrazolopyrimidine subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former les oxydes correspondants.

Réduction : Les réactions de réduction peuvent être effectuées à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium pour produire des dérivés réduits.

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène, permanganate de potassium ; conditions : milieu acide ou basique.

Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium ; conditions : solvant comme l'éthanol ou le tétrahydrofurane.

Substitution : Halogénures, amines ; conditions : solvant comme le diméthylformamide ou l'acétonitrile, base comme l'hydroxyde de sodium.

Principaux produits formés :

Oxydation : Dérivés oxydés avec une teneur en oxygène accrue.

Réduction : Dérivés réduits avec une teneur en oxygène diminuée.

Substitution : Dérivés substitués avec de nouveaux groupes fonctionnels.

4. Applications de la recherche scientifique

L'analogue 1 d'acétamide de pyrazolopyrimidine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme élément de construction pour la synthèse de composés hétérocycliques plus complexes.

Biologie : Étudié pour son potentiel comme inhibiteur enzymatique et ses interactions avec les macromolécules biologiques.

Médecine : Enquête sur ses effets thérapeutiques potentiels, y compris les activités anticancéreuses, antimicrobiennes et anti-inflammatoires.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme catalyseur dans diverses réactions chimiques.

5. Mécanisme d'action

Le mécanisme d'action de l'analogue 1 d'acétamide de pyrazolopyrimidine implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé est connu pour inhiber certaines enzymes en se liant à leurs sites actifs, bloquant ainsi leur activité. Cette inhibition peut entraîner divers effets biologiques, tels que la suppression de la prolifération cellulaire dans les cellules cancéreuses ou la réduction de l'inflammation. Les cibles moléculaires incluent souvent les kinases, les protéases et d'autres enzymes impliquées dans des processus cellulaires critiques .

Composés similaires :

- Analogues de pyrazolopyrimidine avec différents substituants.

- Dérivés de pyrazolo[3,4-d]pyrimidine.

- Dérivés de pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine .

Comparaison : L'analogue 1 d'acétamide de pyrazolopyrimidine est unique en raison de son groupe acétamide spécifique, qui confère des propriétés chimiques et biologiques distinctes. Par rapport aux autres dérivés de pyrazolopyrimidine, il peut présenter des affinités de liaison et des sélectivités différentes pour les cibles moléculaires, conduisant à des activités biologiques variées. Cette unicité en fait un composé précieux pour la recherche et le développement futurs .

Mécanisme D'action

The mechanism of action of pyrazolopyrimidine acetamide analog 1 involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the reduction of inflammation. The molecular targets often include kinases, proteases, and other enzymes involved in critical cellular processes .

Comparaison Avec Des Composés Similaires

- Pyrazolopyrimidine analogs with different substituents.

- Pyrazolo[3,4-d]pyrimidine derivatives.

- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives .

Comparison: Pyrazolopyrimidine acetamide analog 1 is unique due to its specific acetamide group, which imparts distinct chemical and biological properties. Compared to other pyrazolopyrimidine derivatives, it may exhibit different binding affinities and selectivities for molecular targets, leading to varied biological activities. This uniqueness makes it a valuable compound for further research and development .

Propriétés

IUPAC Name |

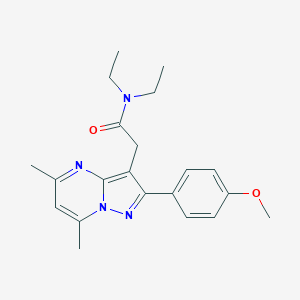

N,N-diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N4O2/c1-6-24(7-2)19(26)13-18-20(16-8-10-17(27-5)11-9-16)23-25-15(4)12-14(3)22-21(18)25/h8-12H,6-7,13H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZWUAWCTNWSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C(=O)CC1=C2N=C(C=C(N2N=C1C3=CC=C(C=C3)OC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001126663 | |

| Record name | DPA 713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

386297-97-8 | |

| Record name | N,N-Diethyl-2-[2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=386297-97-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DPA-713 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0386297978 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DPA 713 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001126663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DPA-713 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PQF723MLIV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of DPA-713?

A1: this compound selectively binds to the translocator protein 18 kDa (TSPO), previously known as the peripheral benzodiazepine receptor. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: Where is TSPO located and what is its role?

A2: TSPO is primarily found on the outer mitochondrial membrane of cells, particularly in microglia and macrophages within the central nervous system. [, , , ] Its exact function is not fully understood, but it's linked to various cellular processes like steroidogenesis, apoptosis, porphyrin transport, and immunomodulation. [, ]

Q3: How does this compound binding to TSPO facilitate neuroinflammation imaging?

A3: TSPO expression is significantly upregulated in activated microglia and macrophages, key players in the neuroinflammatory response. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Radiolabeled this compound, typically with carbon-11 ([11C]this compound), allows visualization and quantification of TSPO accumulation in the brain using positron emission tomography (PET), providing an indirect measure of neuroinflammation. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q4: Are there any downstream effects of this compound binding to TSPO?

A4: this compound is primarily used as a diagnostic tool to image TSPO expression and does not possess inherent therapeutic effects. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Its binding to TSPO is believed to be primarily for imaging purposes without directly influencing downstream signaling pathways. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q5: What is the molecular formula and weight of this compound?

A5: this compound has the molecular formula C21H26N4O2 and a molecular weight of 366.46 g/mol.

Q6: Is there spectroscopic data available for this compound?

A6: While the provided research excerpts don't detail specific spectroscopic data, standard characterization techniques like NMR and mass spectrometry are likely employed to confirm its synthesis and purity. [, ]

Q7: How stable is this compound under various conditions?

A7: Information on this compound stability under different conditions (temperature, pH, light exposure) is limited in the provided texts.

Q8: Has this compound shown compatibility with various materials for formulation or administration?

A8: The research excerpts primarily focus on this compound as an imaging agent. Information on its broader material compatibility for diverse applications is not extensively discussed. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q9: Does this compound possess any catalytic properties?

A9: this compound is primarily investigated for its binding affinity to TSPO and is not reported to exhibit catalytic activity. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q10: Have computational methods been applied to study this compound?

A10: While specific computational modeling details are absent from the provided texts, researchers have likely used computational chemistry to understand this compound’s binding interactions with TSPO and guide the development of analogs with improved properties. []

Q11: How do structural modifications to this compound affect its TSPO binding affinity?

A11: Modifications to the this compound scaffold, such as alterations to the heterocyclic core or the introduction of specific functional groups, can significantly influence its affinity for TSPO. [, , ] For instance, replacing the methoxyphenyl group with other substituents impacts both affinity and selectivity for TSPO subtypes. []

Q12: What are the key structural features of this compound essential for TSPO binding?

A12: The pyrazolo[1,5-a]pyrimidine core, the methoxyphenyl substituent, and the diethylacetamide side chain are crucial for this compound's interaction with TSPO. [, ] Research suggests that hydrogen bonding interactions and the position of nitrogen atoms within the heterocyclic core influence binding affinity. []

Q13: Have there been attempts to formulate this compound to enhance its properties?

A13: While the provided research excerpts do not delve into specific formulation strategies for this compound, researchers likely explore various formulations to optimize its solubility, bioavailability, and stability, particularly for in vivo applications. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q14: How is this compound metabolized and excreted?

A14: Details on this compound metabolism and excretion pathways are limited in the provided research. Further studies are needed to elucidate its metabolic fate.

Q15: What is the typical half-life of [11C]this compound?

A15: As a carbon-11-labeled radiotracer, [11C]this compound has a relatively short half-life of approximately 20 minutes, limiting its use for prolonged imaging sessions. []

Q16: How does the TSPO A147T polymorphism affect this compound binding?

A16: The common A147T polymorphism in the TSPO gene significantly reduces the binding affinity of second-generation TSPO ligands, including this compound. [, ] This polymorphism necessitates careful interpretation of PET imaging data and highlights the need for alternative tracers that are less sensitive to this genetic variation.

Q17: Has this compound demonstrated efficacy in preclinical models of disease?

A17: this compound has been successfully used to image neuroinflammation in various preclinical animal models, including those for stroke, traumatic brain injury, and multiple sclerosis. [, , , ] Its ability to detect glial activation in these models supports its potential for monitoring disease progression and treatment response.

Q18: What in vitro assays are used to evaluate this compound binding characteristics?

A18: Competitive binding assays using cells expressing TSPO, such as rat kidney membranes or human monocytic-macrophage THP1 cells, are commonly employed to determine the binding affinity (Ki) and selectivity of this compound. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q19: Which animal models have been used to evaluate this compound for neuroinflammation imaging?

A19: this compound has been studied in rodent models of conditions such as ischemic stroke, chronic pancreatitis, and tuberculosis, demonstrating its potential to visualize inflammatory processes in vivo. [, , , , ]

Q20: Are there any ongoing clinical trials using this compound?

A20: While the provided research excerpts do not mention specific clinical trials, this compound's promising preclinical results suggest it's likely being investigated in clinical settings to evaluate its diagnostic potential in humans. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q21: How is this compound typically radiolabeled for PET imaging?

A21: this compound can be radiolabeled with carbon-11 ([11C]this compound) or fluorine-18 ([18F]DPA-714) through specific radiochemical reactions. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] The choice of radioisotope depends on the desired half-life and imaging application.

Q22: What analytical techniques are employed to characterize and quantify this compound?

A22: High-performance liquid chromatography (HPLC) is a primary method used for purifying and analyzing this compound, ensuring its quality and purity for research and clinical applications. [, ]

Q23: Are there alternative tracers to this compound for imaging TSPO?

A23: Yes, several other TSPO PET tracers are available or under development, including [11C]PK11195, [11C]PBR28, and [18F]FEPPA. [, ] These alternatives may offer advantages in terms of binding affinity, selectivity for TSPO subtypes, or insensitivity to the A147T polymorphism.

Q24: What are the limitations of using this compound for neuroinflammation imaging?

A24: Key limitations include the influence of the TSPO A147T polymorphism on this compound binding [, ], the need for arterial blood sampling for accurate quantification in some cases [], and the short half-life of carbon-11 limiting scan duration. []

Q25: What is the environmental impact of this compound production and use?

A25: The provided research primarily focuses on the biomedical applications of this compound, and information regarding its environmental impact is not discussed.

Q26: Has this compound been studied for other potential medical applications?

A26: While the focus has been on neuroinflammation imaging, TSPO's presence in various cell types suggests potential applications in oncology and cardiovascular diseases. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.